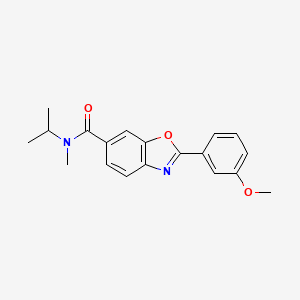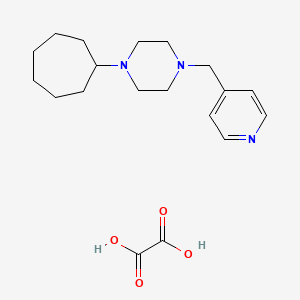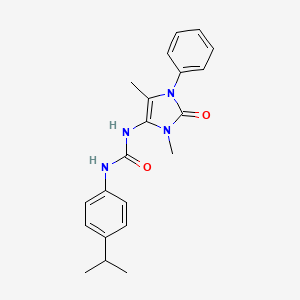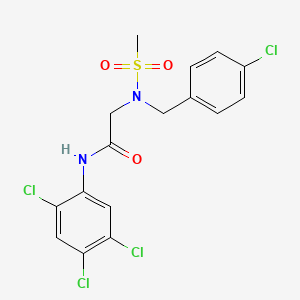![molecular formula C11H8Cl2N2OS B5104107 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5104107.png)
2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone, also known as DCB-THIO, is a pyrimidinone derivative that has gained attention in scientific research due to its potential therapeutic applications. DCB-THIO has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of certain viruses. In vivo studies have shown that 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anti-inflammatory, anti-cancer, and anti-viral properties. However, 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone. One area of interest is the development of 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone as an anti-cancer agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone and to optimize its synthesis and purification methods.
Méthodes De Synthèse
2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzyl chloride with thiosemicarbazide, followed by cyclization with potassium hydroxide. The final product is obtained through a purification process using column chromatography. The purity and yield of 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone can be optimized through various modifications to the synthesis method.
Applications De Recherche Scientifique
2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses such as HIV-1 and HCV.
Propriétés
IUPAC Name |
2-[(2,5-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-1-2-9(13)7(5-8)6-17-11-14-4-3-10(16)15-11/h1-5H,6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVAOHUAKUESNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CSC2=NC=CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5104029.png)
![1'-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5104037.png)
![1-{4-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5104056.png)
![N-(4-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B5104074.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5104087.png)



![3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5104111.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5104114.png)

![2-amino-6-chloro-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5104129.png)
![N-cyclohexyl-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5104132.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5104137.png)